REACTION_CXSMILES
|
CN([CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][C:13]([F:16])([F:15])[F:14])=[CH:8][C:7]=1[N+:17]([O-])=O)C>C(O)C.[Ni]>[F:16][C:13]([F:14])([F:15])[O:12][C:9]1[CH:8]=[C:7]2[C:6]([CH:5]=[CH:4][NH:17]2)=[CH:11][CH:10]=1
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Name
|
N,N-dimethyl-2-(2-nitro-4-trifluoromethoxyphenyl)vinylamine
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Quantity
|
4.64 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=CC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
900 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ambient temperature
|
Type
|
FILTRATION
|
Details
|
filter through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate to residue, and chromatograph on silica gel eluting with hexanes/ethyl acetate (30/70)
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |